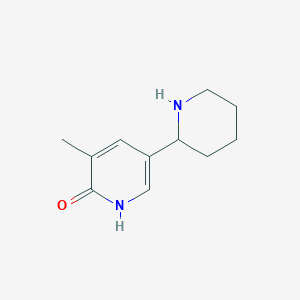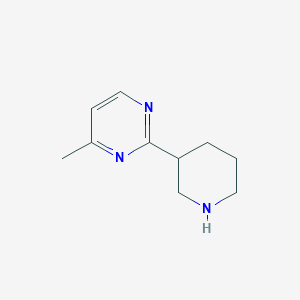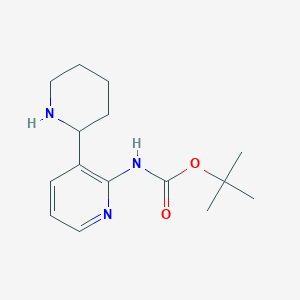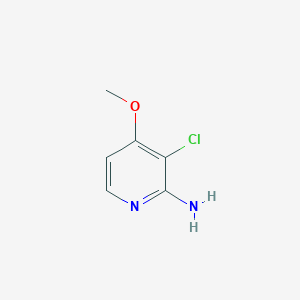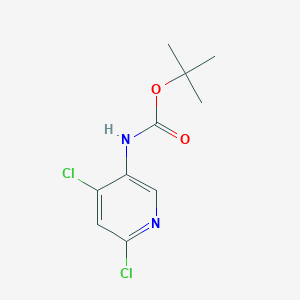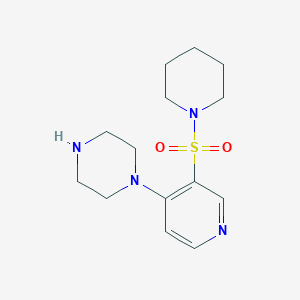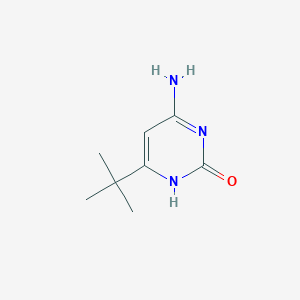
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an amino group at position 6, a tert-butyl group at position 4, and a keto group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3,3-dimethylbutan-2-amine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-4-methylpyrimidin-2(1H)-one: Similar structure but with a methyl group instead of a tert-butyl group.
6-Amino-4-ethylpyrimidin-2(1H)-one: Similar structure but with an ethyl group instead of a tert-butyl group.
6-Amino-4-isopropylpyrimidin-2(1H)-one: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific spatial configurations.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
4-amino-6-tert-butyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(9)11-7(12)10-5/h4H,1-3H3,(H3,9,10,11,12) |
InChI-Schlüssel |
AFENYUGWTOQVPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC(=O)N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



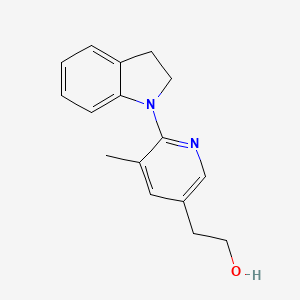

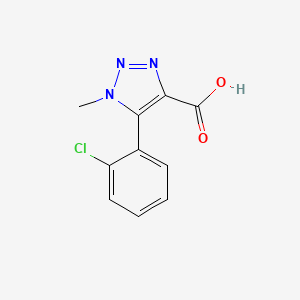
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
